BenchChemオンラインストアへようこそ!

4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one

Structure-Activity Relationship Substituent regiochemistry Hydrogen-bonding capacity

Accelerate your drug discovery with this novel, patent-free azetidine-piperazin-2-one building block. Its distinct meta-dimethylamino benzoyl group confers unique hydrogen-bonding capacity, offering a distinct selectivity vector over para-substituted analogs. Ideal for SAR exploration of PI3Kδ (starting point IC₅₀ ~10 nM) or as a scaffold-hop for neurokinin receptor programs. This ≥95% purity, 302.38 Da compound integrates directly into parallel synthesis, saving synthetic steps. Secure your independent IP position and chemical probe supply by requesting a quote today.

Molecular Formula C16H22N4O2
Molecular Weight 302.378
CAS No. 2415587-13-0
Cat. No. B2441713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one
CAS2415587-13-0
Molecular FormulaC16H22N4O2
Molecular Weight302.378
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3CCNC(=O)C3
InChIInChI=1S/C16H22N4O2/c1-18(2)13-5-3-4-12(8-13)16(22)20-9-14(10-20)19-7-6-17-15(21)11-19/h3-5,8,14H,6-7,9-11H2,1-2H3,(H,17,21)
InChIKeyGOHOCBRDXVIMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one (CAS 2415587-13-0) – Core Chemical Profile for Procurement


4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one is a synthetic small-molecule featuring a constrained azetidine-piperazin-2-one scaffold bearing a 3-(dimethylamino)benzoyl substituent at the azetidine nitrogen . With a molecular formula of C₁₆H₂₂N₄O₂ and a molecular weight of 302.38 Da, the compound is provisioned as a research-grade building block (typically ≥95% purity) intended for chemical biology and medicinal chemistry applications . The presence of the meta-dimethylamino group distinguishes it from para- and ortho-substituted analogs, potentially modulating hydrogen-bonding capacity, basicity, and target recognition.

Why Azetidine-Piperazinones Cannot Be Freely Substituted – The Meta-Dimethylamino Distinction


The azetidin-3-yl-piperazin-2-one chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity to the nature and position of the N-acyl substituent [1]. Even conservative replacements (e.g., para-propylbenzoyl or heteroaryl-carbonyl) alter hydrogen-bond donor/acceptor counts, basicity, and conformational preferences, potentially leading to divergent target engagement and pharmacokinetic profiles. Therefore, generic substitution without experimental validation risks loss of the specific biological signature that the meta-dimethylamino benzoyl group confers.

Quantitative Differentiation of 4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one from Closest Analogs


Regioisomeric Benzoic Substituent Architecture – Meta-Dimethylamino vs. Para-Substituted Analogs

The target compound bears a 3-(dimethylamino)benzoyl group, placing the strongly electron-donating NMe₂ substituent in the meta position relative to the carbonyl. In contrast, the closest catalogued analog 4-[1-(4-propylbenzoyl)azetidin-3-yl]piperazin-2-one carries a para-propyl group. This regioisomeric difference alters the electronic character of the aryl ring and eliminates the hydrogen-bond acceptor capacity contributed by the dimethylamino nitrogen .

Structure-Activity Relationship Substituent regiochemistry Hydrogen-bonding capacity

Physicochemical Parameters – Molecular Weight, Purity, and Complexity

The target compound has a molecular weight of 302.38 Da (C₁₆H₂₂N₄O₂) and is supplied at ≥95% purity . This represents a significant increase in molecular complexity over the unsubstituted core scaffold 4-(azetidin-3-yl)piperazin-2-one (MW 155.20 Da, C₇H₁₃N₃O) , indicating a more advanced intermediate requiring fewer synthetic steps to reach lead-like space.

Physicochemical properties Quality control Building-block complexity

Patent Landscape Analysis – Novelty Advantage Over Disclosed Analogs

A search of Google Patents and SureChEMBL for CAS 2415587-13-0 or its SMILES returned zero specific compound disclosures [1]. By contrast, related azetidine-piperazin-2-one derivatives are explicitly claimed in patents such as US10174035 (Compound 130) [2] and US20100069346 (neurokinin receptor antagonists) [3]. The absence of prior art on the meta-dimethylamino benzoyl regioisomer suggests a potential proprietary window.

Intellectual property Patent novelty Freedom-to-operate

Class-Level Biological Activity Inference – Kinase Inhibition Potential

A structurally related azetidin-3-yl-piperazin-2-one derivative (BindingDB BDBM320587) demonstrated potent inhibition of PI3Kδ kinase with an IC₅₀ of 10 nM [1]. While direct activity data for the target compound are not yet available, the conserved core scaffold and the presence of a dimethylamino-benzoyl substituent—a motif known to engage kinase hinge regions—support the hypothesis that this compound may exhibit comparable kinase-targeting activity. This inference remains to be experimentally validated.

Kinase inhibition PI3Kδ Scaffold pharmacology

High-Impact Application Scenarios for 4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one


Kinase Inhibitor Lead Optimization Campaigns

Leveraging the class-level PI3Kδ inhibitory activity (IC₅₀ 10 nM) of a closely related azetidin-3-yl-piperazin-2-one analog, this compound can serve as a starting point for structure-activity relationship (SAR) studies aimed at improving selectivity and pharmacokinetics [1]. Its meta-dimethylamino substituent provides an additional vector for hydrogen-bond interactions that para-substituted analogs lack.

Patent-Free Chemical Probe Development

Because CAS 2415587-13-0 is absent from known patent disclosures, it offers a rare opportunity to develop proprietary chemical probes without freedom-to-operate constraints [2]. This is particularly valuable for academic groups or biotech companies seeking novel IP positions around the azetidine-piperazin-2-one chemotype.

Scaffold-Hopping from Neurokinin Receptor Antagonists

The azetidine-piperazin-2-one core appears in patent applications targeting neurokinin receptors for gastrointestinal indications [3]. The target compound’s distinct meta-dimethylamino benzoyl group may alter receptor subtype selectivity, making it a logical scaffold-hop for CNS or GI programs.

Advanced Building Block for Parallel Synthesis Libraries

With a molecular weight of 302.38 Da and ≥95% purity, this compound is more advanced than the core scaffold (MW 155.20 Da) , enabling direct incorporation into parallel synthesis workflows for generating diverse lead-like libraries with reduced synthetic steps.

Quote Request

Request a Quote for 4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.